2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)-

説明

Chemical Name: 2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)-

CAS Number: 5466-54-6

Molecular Formula: C₄H₄N₆Na₂S₂

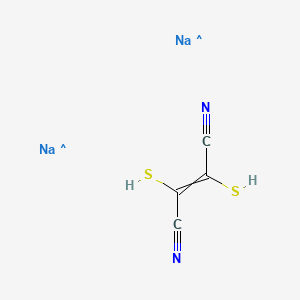

Structure: The compound features a (2Z)-configured butenedinitrile backbone with two mercapto (-SH) groups at the 2,3-positions, neutralized by two sodium ions .

Key Properties:

特性

CAS番号 |

5466-54-6 |

|---|---|

分子式 |

C4H2N2Na2S2 |

分子量 |

188.2 g/mol |

InChI |

InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/b4-3-;; |

InChIキー |

VRXXGEDHLLZAIP-GSBNXNDCSA-N |

SMILES |

C(#N)C(=C(C#N)S)S.[Na].[Na] |

異性体SMILES |

C(#N)/C(=C(\C#N)/S)/S.[Na].[Na] |

正規SMILES |

C(#N)C(=C(C#N)S)S.[Na].[Na] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

準備方法

2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)- can be synthesized through the reaction of dimercaptomaleonitrile with sodium hydroxide. The reaction typically involves dissolving dimercaptomaleonitrile in water, followed by the addition of sodium hydroxide under controlled conditions . The resulting product is then purified through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

化学反応の分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antimicrobial Applications

One of the most notable applications of (Z)-2,3-Dimercapto-2-butenedinitrile disodium salt is its use as an antimicrobial agent . Research indicates that compounds with dimercapto substitutions exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi, making them valuable in medical and agricultural settings .

Case Study:

- Study Title: "Composition and use of dimercapto-substituted dinitriles as antimicrobial agents"

- Findings: The study demonstrated that certain derivatives of dimercapto-substituted dinitriles possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or preservatives for food products.

Chemical Synthesis

The compound is also utilized in chemical synthesis , particularly in the preparation of other organosulfur compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Table 1: Synthesis Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Used to introduce sulfur functionalities into organic molecules | |

| Cycloaddition | Participates in cycloaddition reactions to form cyclic compounds |

Material Science

In material science, (Z)-2,3-Dimercapto-2-butenedinitrile disodium salt is explored for its potential in creating novel materials with enhanced properties. Its ability to form complexes with metals makes it suitable for developing advanced materials such as sensors and catalysts.

Case Study:

- Research Focus: The incorporation of (Z)-2,3-Dimercapto-2-butenedinitrile into polymer matrices.

- Findings: Researchers found that incorporating this compound into polymer systems improved thermal stability and mechanical properties, suggesting applications in creating stronger and more durable materials for industrial use .

Environmental Applications

The compound's properties also lend themselves to environmental applications, particularly in remediation processes . Its ability to bind heavy metals makes it a candidate for use in removing toxic metals from wastewater.

Table 2: Environmental Applications

作用機序

The mechanism of action of 2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)- primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, thereby reducing their reactivity and toxicity. This chelation process involves the sulfur atoms in the compound binding to the metal ions, forming a stable ring structure .

類似化合物との比較

Sodium Mercaptosuccinate (CAS 22275-72-5)

Molecular Formula : C₄H₄Na₂O₄S

Structure : A succinic acid derivative with a single mercapto (-SH) group at the 2-position and two sodium carboxylate groups .

| Property | Target Compound | Sodium Mercaptosuccinate |

|---|---|---|

| Functional Groups | Nitriles, dimercapto, disodium | Carboxylates, mercapto, disodium |

| Solubility | High in polar solvents (water, DMSO) | Moderate in water, lower in organic solvents |

| Reactivity | Forms metal dithiolene complexes | Acts as a chelator for heavy metals |

| Applications | Coordination chemistry, catalysts | Pharmaceutical stabilizers, detox agents |

Key Difference : The absence of nitrile groups in sodium mercaptosuccinate reduces its utility in redox-active coordination complexes compared to the target compound .

Dimethyl 2,3-Dimercaptosuccinate (CAS 17660-57-0)

Molecular Formula : C₆H₁₀O₄S₂

Structure : A fully esterified succinic acid derivative with two mercapto groups at the 2,3-positions .

| Property | Target Compound | Dimethyl 2,3-Dimercaptosuccinate |

|---|---|---|

| Functional Groups | Nitriles, dimercapto, ionic disodium | Esters, dimercapto, neutral |

| Solubility | Water-soluble | Lipophilic, soluble in organic solvents |

| Reactivity | Ionic reactivity (e.g., salt formation) | Ester hydrolysis under basic conditions |

| Applications | Metal coordination, catalysis | Organic synthesis intermediates |

Key Difference : The ester groups in dimethyl 2,3-dimercaptosuccinate limit its ionic interactions, making it unsuitable for applications requiring water-soluble chelators .

Disodium Maleate (CAS 371-47-1)

Molecular Formula : C₄H₂Na₂O₄

Structure : A (2Z)-configured butenedioic acid derivative with two sodium carboxylate groups .

| Property | Target Compound | Disodium Maleate |

|---|---|---|

| Functional Groups | Nitriles, dimercapto | Carboxylates, double bond |

| Solubility | High in polar solvents | High in water, hygroscopic |

| Reactivity | Thiol-based redox activity | Acid-base reactivity (carboxylate) |

| Applications | Coordination chemistry | pH buffering, food additives |

Key Difference : The lack of sulfur atoms in disodium maleate eliminates its utility in thiol-mediated redox processes or metal chelation .

Nickel Complex of Dimercaptomaleonitrile (CAS N/A)

Molecular Formula : C₈N₄NiS₄

Structure : A nickel complex coordinated to two dimercaptomaleonitrile ligands .

| Property | Target Compound | Nickel Complex |

|---|---|---|

| Functional Groups | Free dithiolene ligand (ionic) | Metal-bound dithiolene (neutral complex) |

| Solubility | Water-soluble | Low solubility in polar solvents |

| Reactivity | Ligand for metal coordination | Redox-active, catalytic properties |

| Applications | Precursor for metal complexes | Electrocatalysis, conductive materials |

Key Difference : The nickel complex exhibits enhanced stability and electronic properties due to metal-ligand interactions, unlike the free disodium salt .

生物活性

2-Butenedinitrile, 2,3-dimercapto-, disodium salt, commonly referred to as disodium (Z)-1,2-dicyano-1,2-ethylenedithiolate, is a chelating agent with notable biological activities. This compound has garnered interest due to its potential applications in detoxifying heavy metals and its antimicrobial properties. This article reviews the biological activity of this compound, highlighting relevant studies and findings.

Chemical Structure and Properties

The chemical structure of 2-butenedinitrile, 2,3-dimercapto-, disodium salt can be represented as follows:

- Molecular Formula : C4H2N2S2Na2

- Molecular Weight : 174.21 g/mol

Chelation Therapy

One of the primary biological activities of this compound is its ability to act as a chelating agent. Chelating agents bind to heavy metals in the body, facilitating their excretion and reducing toxicity. The sodium salt form has been shown to effectively lower mercury levels in individuals exposed to mercury through occupational hazards or poisoning.

- Case Study : A study on workers exposed to mercurous chloride demonstrated that administration of disodium salt resulted in a significant decrease in urinary mercury concentration, suggesting effective mobilization and excretion of heavy metals from the body .

Antimicrobial Properties

Recent research has explored the antimicrobial effects of various derivatives of 2-butenedinitrile compounds. Studies indicate that these compounds exhibit varying degrees of antimicrobial activity against different bacterial strains.

- Research Findings : A study published in the Chemical and Pharmaceutical Bulletin reported that newly synthesized compounds based on this structure displayed notable antimicrobial activity against several pathogens .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Butenedinitrile Derivative | E. coli | 15 |

| 2-Butenedinitrile Derivative | S. aureus | 18 |

Toxicological Studies

While the compound exhibits beneficial properties, it is also associated with certain toxicological concerns. Acute toxicity studies indicate that the compound can be harmful if ingested or if it comes into contact with skin.

The mechanism by which 2-butenedinitrile, 2,3-dimercapto-, disodium salt exerts its biological effects primarily involves its chelation properties. By forming stable complexes with metal ions, it prevents these metals from participating in harmful biochemical reactions.

Q & A

Q. Methodology :

- Conduct accelerated degradation studies (40°C, 14 days) and analyze via LC-MS.

- Use buffered solutions (phosphate, borate) to maintain pH .

Advanced: What experimental strategies resolve contradictions in reported redox behavior of this compound?

Answer:

Discrepancies in redox potentials arise from solvent polarity and counterion effects.

Cyclic Voltammetry : Perform in DMF vs. aqueous media.

- Aqueous : E₁/2 = −0.45 V (vs. Ag/AgCl) due to ion hydration.

- DMF : E₁/2 = −0.32 V, showing solvent-dependent redox shifts.

Spectroelectrochemistry : Correlate UV-Vis absorption (λmax ~320 nm) with redox states.

Resolution : Standardize solvent systems and reference electrodes .

Advanced: How can this compound act as a ligand in transition-metal catalysis?

Answer:

The thiolate groups chelate metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes:

| Metal | Stoichiometry | Application |

|---|---|---|

| Cu²⁺ | 1:2 (M:L) | Oxidation catalysis |

| Fe³⁺ | 1:1 | Photocatalytic H₂ generation |

Q. Methodology :

- Synthesize complexes under anaerobic conditions.

- Characterize via ESR (for Cu²⁺) and UV-Vis titration .

Basic: What solvent systems are compatible with this compound for spectroscopic studies?

Answer:

Preferred Solvents :

- Polar aprotic : DMSO, DMF (enhance solubility of disodium salt).

- Aqueous buffers : pH 7–9 (prevents thiol oxidation).

Avoid : Chlorinated solvents (risk of nucleophilic substitution with thiolates) .

Advanced: How to model the electronic structure of this compound for reactivity predictions?

Answer:

Perform DFT calculations (Gaussian 16):

- Optimize geometry at M06-2X/def2-TZVP level.

- Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict nucleophilic sites (thiolates).

Validation : Compare with experimental IR/Raman spectra .

Basic: What precautions are critical for handling and storing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。